![molecular formula C15H23BrClNO B1527412 4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220021-09-9](/img/structure/B1527412.png)
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride
Overview
Description
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-substituted phenyl ring attached to a piperidine ring via an ether linkage, and it is often used as a building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of this compound typically begins with the bromination of 2-(tert-butyl)phenol. This reaction involves treating the phenol with bromine in the presence of a suitable catalyst, such as ferric bromide, to introduce the bromo group at the para position.
Piperidine Esterification: The resulting 4-bromo-2-(tert-butyl)phenol is then reacted with piperidine in the presence of a dehydrating agent, such as thionyl chloride, to form the piperidine ether derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromo group is replaced by a hydroxyl group, resulting in the formation of 4-(4-hydroxy-2-(tert-butyl)phenoxy)piperidine hydrochloride.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 4-(2-(tert-butyl)phenoxy)piperidine hydrochloride.
Substitution: Substitution reactions can involve the replacement of the bromo group with other functional groups, such as alkyl or aryl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles, such as alkyl halides or Grignard reagents, can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: 4-(4-hydroxy-2-(tert-butyl)phenoxy)piperidine hydrochloride
Reduction Products: 4-(2-(tert-butyl)phenoxy)piperidine hydrochloride
Substitution Products: Various derivatives depending on the nucleophile used
Scientific Research Applications
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is a complex organic compound that includes a bromine atom, a tert-butyl group, and a piperidine ring. It has a molecular formula of C₁₅H₂₃BrClNO. This compound is utilized in scientific research because of its versatile chemical properties and its structure which allows it to interact with biological systems, making it a candidate for organic synthesis and pharmacological studies.
Scientific Research Applications
this compound exhibits potential biological activity through interactions with molecular targets. It may bind to specific receptors or enzymes, modulating their activity and leading to diverse biological effects, making it of interest in pharmacological research.
The synthesis of this compound typically involves several steps:
- Step 1 Synthesis
- Step 2 Bromination
- Step 3 Ring formation
- Step 4 Final processing and purification
This compound has a wide range of applications across different fields:
- It is used as a building block in organic synthesis for creating more complex molecules.
- It is used in the development of bioactive molecules.
- It can be utilized as a probe in biochemical assays.
- It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist at specific receptors, modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: This compound is structurally similar but lacks the piperidine ring.
4-Bromo-2-(tert-butyl)aniline: This compound has an amino group instead of the piperidine ring.
Uniqueness: 4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is unique due to its combination of the bromo-substituted phenyl ring and the piperidine ring, which provides distinct chemical and biological properties compared to similar compounds.
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Biological Activity
4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride is a complex organic compound with significant potential in pharmacological research. Its unique structure, characterized by a piperidine ring, a brominated phenoxy group, and a tert-butyl substituent, allows for diverse interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications.
- Molecular Formula : C₁₅H₂₃BrClNO
- Molecular Weight : Approximately 376.76 g/mol
- Structure : The compound features a piperidine ring that enhances its nucleophilic properties and a bromine atom that contributes to its electrophilic character.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The brominated phenoxy group can form covalent bonds with nucleophilic sites on proteins, while the piperidine ring engages in hydrophobic interactions with target molecules. These interactions modulate various biological pathways, influencing cellular processes such as signaling and metabolic regulation.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) at low concentrations .
- Cytotoxic Effects : In vitro evaluations have demonstrated that the compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), showcasing its potential as an anticancer agent .
- Enzyme Modulation : The compound's interactions with various enzymes suggest a role in modulating enzymatic activity, which could lead to therapeutic applications in metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure | Biological Activity | IC50/MIC Values |
---|---|---|---|
This compound | Structure | Antimicrobial, Cytotoxic | MIC: 0.78 - 3.125 μg/mL |
Similar Compound A | Structure | Moderate Antimicrobial | MIC: >10 μg/mL |
Similar Compound B | Structure | Low Cytotoxicity | IC50: >20 μM |
Properties
IUPAC Name |
4-(4-bromo-2-tert-butylphenoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)13-10-11(16)4-5-14(13)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJSKSDPCOLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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